
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane
描述
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is a halogenated cyclopropane derivative with the molecular formula C₈H₁₃Br₂ClO₂ and a molecular weight of 336.45 g/mol
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane can be synthesized from 3-chloro-2-(chloromethyl)-1-propene. The process involves the use of bromoform, pinacol, and dibenzo-18-crown-6 as reagents . The reaction is carried out in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser. An aqueous 50% sodium hydroxide solution is added to the reaction mixture, which is then heated and stirred vigorously for several days .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reagents and conditions as described above. The reaction mixture is filtered, and the product is purified through recrystallization and distillation under reduced pressure .
化学反应分析
Types of Reactions
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) are employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives .
科学研究应用
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of other cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its halogen atoms make it reactive towards nucleophilic attack, leading to the formation of covalent bonds with biomolecules.
相似化合物的比较
Similar Compounds
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: A similar halogenated cyclopropane derivative with two chloromethyl groups.
1,1-Dibromo-2,2-dichlorocyclopropane: Another related compound with two chlorine atoms instead of the diethoxymethyl group.
Uniqueness
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other halogenated cyclopropane derivatives.
属性
IUPAC Name |
1,1-dibromo-2-chloro-2-(diethoxymethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br2ClO2/c1-3-12-6(13-4-2)7(11)5-8(7,9)10/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVFQDWKNAZAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1(CC1(Br)Br)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


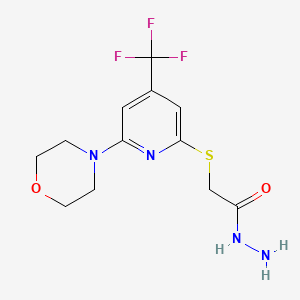
![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)
![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)
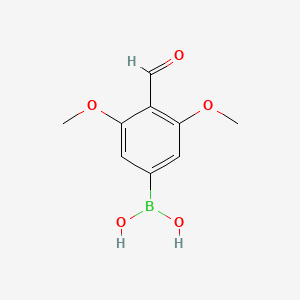
![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)
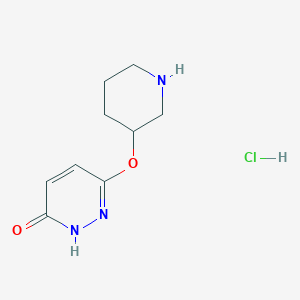
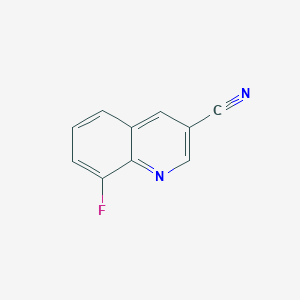
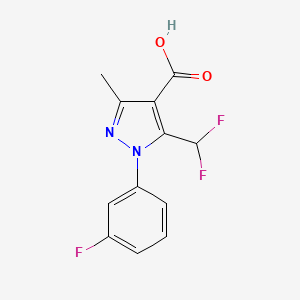

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1457797.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457800.png)
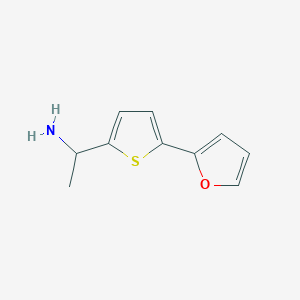
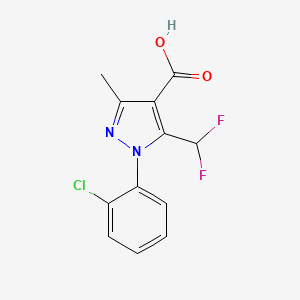
![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)
